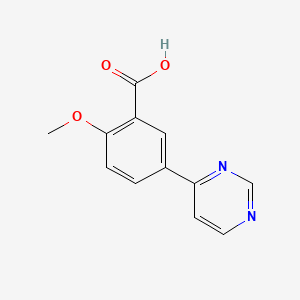

2-Methoxy-5-(pyrimidin-4-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-pyrimidin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-11-3-2-8(6-9(11)12(15)16)10-4-5-13-7-14-10/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSAHZMORVRKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744685 | |

| Record name | 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244949-12-9 | |

| Record name | 2-Methoxy-5-(4-pyrimidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1244949-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Methoxy 5 Pyrimidin 4 Yl Benzoic Acid and Analogous Structures

Established Synthetic Routes for 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid

The construction of the core this compound structure can be achieved through established and reliable synthetic transformations. The key challenge lies in the formation of the C-C bond between the benzoic acid and pyrimidine (B1678525) rings. Two principal strategies have emerged as foundational approaches: Suzuki coupling reactions and condensation reactions involving pyrimidine precursors.

Suzuki Coupling Approaches to Aryl-Pyrimidine Linkages

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly between aryl and heteroaryl systems. libretexts.org For the synthesis of this compound, this would typically involve the reaction of a pyrimidine derivative with a suitably substituted phenylboronic acid. A plausible route would be the coupling of a 4-halopyrimidine, such as 4-chloropyrimidine, with a boronic acid derivative of 2-methoxy-5-carboxybenzoic acid. The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, in the presence of a base. researchgate.netnih.gov

The general applicability of Suzuki coupling to pyrimidine systems has been well-documented. For instance, the coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids has been shown to be an efficient method for producing C4-substituted pyrimidines. slideshare.net These reactions are often regioselective, with the C4 position of the pyrimidine ring being more reactive than the C2 or C6 positions in many cases. Microwave-assisted Suzuki couplings have also been developed, offering advantages such as shorter reaction times and lower catalyst loadings. slideshare.net

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |

| 4-Chloropyrimidine | 3-Borono-4-methoxybenzoic acid methyl ester | Pd(PPh₃)₄, Base | Methyl 2-methoxy-5-(pyrimidin-4-yl)benzoate | nih.gov |

| Resin-supported chloropyrimidine | Arylboronic acid | Pd₂(dba)₃/P(t-Bu)₃, KF | 4-(Substituted amino)-6-arylpyrimidine | researchgate.net |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Chloro-4-phenylpyrimidine | slideshare.net |

This table presents plausible and analogous Suzuki coupling reactions for the synthesis of aryl-pyrimidine linkages.

Condensation Reactions with Pyrimidine Precursors

The Pinner synthesis is a classic method for the construction of the pyrimidine ring itself. mdpi.com This reaction involves the condensation of an amidine with a 1,3-dicarbonyl compound. slideshare.netnih.gov To synthesize a 4-substituted pyrimidine such as the target molecule, one could envision a reaction between formamidine (B1211174) and a β-ketoester or a related 1,3-dielectrophile bearing the desired 2-methoxy-5-carboxyphenyl substituent.

The general mechanism of the Pinner synthesis proceeds through the initial formation of a vinylogous amidine by condensation of the amidine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring. google.com The reaction can be catalyzed by either acid or base.

While direct application of the Pinner synthesis to form this compound in a single step from simple precursors might be challenging due to the complexity of the required 1,3-dicarbonyl starting material, this approach is highly valuable for constructing the core pyrimidine ring which can then be further functionalized. For instance, a simpler pyrimidine could be synthesized via the Pinner method and then subjected to a cross-coupling reaction as described in the previous section.

| 1,3-Dicarbonyl Compound | Amidine | Product | Reference |

| β-Keto ester | Non-N-substituted amidine | Substituted pyrimidine | google.com |

| Malonic ester | Amidine derivative | Substituted pyrimidine | mdpi.com |

| β-Diketone | Amidine derivative | Substituted pyrimidine | mdpi.com |

This table illustrates the general components of the Pinner pyrimidine synthesis.

Advanced Synthetic Strategies for Substituted Benzoic Acid-Pyrimidine Scaffolds

Beyond the established routes, a number of advanced synthetic strategies have been developed for the construction of complex pyrimidine-containing molecules. These methods offer greater efficiency, broader substrate scope, and access to novel chemical space.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C bond formation)

While Suzuki coupling is a cornerstone of C-C bond formation, other transition metal-catalyzed reactions are also of great importance. Palladium-catalyzed C-H activation/arylation has emerged as a powerful tool for the direct functionalization of heterocycles, including pyrimidines. This approach avoids the need to pre-functionalize the pyrimidine ring with a halide or boronic acid. For example, the palladium-catalyzed regioselective C-H arylation of 4-arylpyrimidines has been demonstrated, allowing for the introduction of an aryl group at the ortho position of the existing aryl substituent.

Furthermore, palladium catalysis can be employed for the synthesis of aryl-substituted pyrimidines through the coupling of halogenated pyrimidines with a variety of organometallic reagents beyond boronic acids. The choice of catalyst, ligand, and reaction conditions can be tailored to achieve high yields and selectivity.

Heterocyclic Ring Construction and Functionalization Techniques

The direct functionalization of the pyrimidine ring through C-H activation is a highly desirable strategy as it reduces the number of synthetic steps. Palladium-catalyzed direct C-H arylation has been successfully applied to pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, showcasing the potential for regioselective introduction of aryl groups onto the pyrimidine scaffold. mdpi.comendotherm-lsm.com LED-induced ruthenium-photoredox palladium-catalyzed C-H arylation of (6-phenylpyridin-2-yl)pyrimidines represents a green chemistry approach to such transformations. researchgate.net

These advanced methods allow for the late-stage functionalization of complex pyrimidine-containing molecules, providing rapid access to a diverse range of analogs for structure-activity relationship studies.

Multicomponent Reaction Methodologies for Complex Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. Current time information in London, GB.google.com Several MCRs have been developed for the synthesis of pyrimidine and fused pyrimidine systems.

For example, a zinc chloride-catalyzed three-component coupling of a functionalized enamine, an orthoester, and ammonium (B1175870) acetate (B1210297) can produce 4,5-disubstituted pyrimidine derivatives in a single step. google.com Another approach involves the one-pot reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil (B104193) to yield pyrimido[4,5-b]quinolines. These MCRs provide a powerful platform for the rapid generation of molecular complexity and the construction of libraries of substituted pyrimidine derivatives.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

| Three-Component Coupling | Enamine, Orthoester, Ammonium Acetate | ZnCl₂ | 4,5-Disubstituted Pyrimidine | google.com |

| Three-Component Cyclization | Aldehyde, Dimedone, 6-Amino-1,3-dimethyluracil | Trityl Chloride | Pyrimido[4,5-b]quinoline | |

| Three-Component Coupling | Substituted Enamine, Triethoxy Methane, Ammonium Acetate | - | 4,5-Disubstituted Pyrimidine | Current time information in London, GB. |

This table provides examples of multicomponent reactions for the synthesis of pyrimidine-based scaffolds.

Mechanistic Investigations of Key Synthetic Transformations

The construction of the bond between the benzoic acid and pyrimidine moieties in compounds such as this compound is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent and well-studied method for this purpose.

Following oxidative addition, the transmetalation step occurs, where the organic group from an organoboron reagent (like a boronic acid or ester) is transferred to the palladium(II) complex, displacing the halide. libretexts.org This step typically requires the presence of a base to activate the organoboron species. The exact mechanism of transmetalation can vary depending on the reaction conditions and the nature of the reactants.

Finally, the reductive elimination step involves the formation of the new carbon-carbon bond between the two organic partners and the regeneration of the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. libretexts.org The isomerization of the palladium complex to a cis-conformation is often a prerequisite for reductive elimination to occur. youtube.com

Recent research has also explored direct C-H functionalization as an alternative to traditional cross-coupling reactions for the synthesis of aryl-substituted pyrimidines. researchgate.netnih.gov This approach avoids the pre-functionalization of one of the coupling partners, offering a more atom-economical route. The mechanism of these reactions often involves a palladium-catalyzed process where a C-H bond on one of the aromatic rings is cleaved and then coupled with the other partner. nih.gov

Principles of Green Chemistry in the Synthesis of Benzoic Acid-Pyrimidine Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. orgchemres.org The synthesis of pharmaceutically relevant compounds, including those with benzoic acid-pyrimidine scaffolds, is increasingly being guided by these principles.

A key area of focus in greening the synthesis of these compounds is the use of more environmentally benign solvents. Traditional Suzuki-Miyaura reactions often employ organic solvents like dioxane. youtube.com However, significant progress has been made in developing aqueous Suzuki-Miyaura coupling reactions. researchgate.netrsc.org Water is an attractive solvent due to its low cost, non-flammability, and low toxicity. The use of surfactants, such as saponin, can facilitate the reaction between organic substrates in aqueous media at room temperature. rsc.org

Another important aspect of green chemistry is the development of highly efficient and recyclable catalytic systems. Polymer-supported heterogeneous catalysts and fluorous precatalysts are being explored to simplify catalyst separation and reuse, thereby reducing waste and cost. libretexts.orgresearchgate.net Ligand-free Suzuki-Miyaura reactions, for instance in a "water extract of banana" (WEB), have also been developed, offering a mild and economical alternative. rsc.org

Furthermore, the concept of atom economy, which is a measure of how much of the starting materials end up in the final product, is a central tenet of green chemistry. Direct C-H functionalization strategies are inherently more atom-economical than traditional cross-coupling reactions that require the synthesis of organometallic and halide starting materials. researchgate.netthieme-connect.de

The application of these green chemistry principles not only minimizes the environmental impact of synthesizing compounds like this compound but can also lead to more efficient and cost-effective manufacturing processes. youtube.com

Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Scientific Literature

A comprehensive search for experimental data on the chemical compound this compound has yielded insufficient information to construct a detailed analytical profile as requested. Despite targeted searches for advanced spectroscopic and crystallographic characterization, specific research findings, data tables, and spectra for this particular molecule are not available in the public domain.

The requested article was to be structured around an advanced analysis of the compound, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR chemical shifts and connectivity analysis.

Vibrational Spectroscopy: Data from FT-IR and FT-Raman for functional group identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Information on electronic transitions and optical properties.

Mass Spectrometry (MS): Molecular weight determination and fragmentation patterns.

X-ray Diffraction (XRD): Single crystal structure and supramolecular network analysis.

While general principles of these analytical techniques and data for related compounds—such as various benzoic acid derivatives, other pyrimidine-containing molecules, and compounds with methoxy (B1213986) groups—are well-documented, the specific experimental values and detailed findings for this compound could not be located.

Therefore, the detailed characterization and analysis for each specified section and subsection cannot be provided at this time.

Computational Chemistry and Theoretical Investigations of 2 Methoxy 5 Pyrimidin 4 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tandfonline.com It is frequently used to determine the optimized molecular geometry, where the molecule is in its lowest energy state, and to calculate various electronic properties.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). uni.luuni.lu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. tandfonline.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. uni.lumdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: The following data is illustrative and not based on actual calculations for the specified compound.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

Natural Bond Orbital (NBO) analysis provides insight into charge transfer and hyperconjugative interactions within a molecule. It examines the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions.

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, allowing for the prediction of reactive sites. researchgate.net Color-coding indicates different potential values: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.netbldpharm.com

The Non-Covalent Interaction (NCI) index and Reduced Density Gradient (RDG) analysis are used to identify and visualize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. This method plots the RDG against the electron density, with colored isosurfaces indicating the type and strength of the interaction.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of a molecule in its excited states. nih.gov It is commonly employed to simulate UV-Vis absorption spectra by calculating excitation energies, oscillator strengths, and the molecular orbitals involved in electronic transitions.

Quantum Chemical Modeling of Molecular Reactivity Descriptors and Stability

Using the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. mdpi.com These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). A higher chemical hardness, for instance, correlates with greater stability. mdpi.com

Table 2: Hypothetical Quantum Chemical Reactivity Descriptors (Note: The following data is illustrative and not based on actual calculations for the specified compound.)

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Conformational Analysis and Potential Energy Surface Exploration

A complete conformational analysis of 2-methoxy-5-(pyrimidin-4-yl)benzoic acid would involve the systematic exploration of its potential energy surface to identify all stable conformers and the transition states that connect them. This process is crucial as the three-dimensional shape of a molecule dictates its interactions with biological targets and its physicochemical properties.

The primary degrees of freedom for this molecule would be the rotation around several key single bonds:

The bond connecting the pyrimidine (B1678525) ring to the benzoic acid core.

The bond between the methoxy (B1213986) group's oxygen and the benzene (B151609) ring.

The bond linking the carboxylic acid group to the benzene ring.

A computational study would typically scan the dihedral angles associated with these rotations to map out the energy landscape. The resulting potential energy surface would reveal the global minimum energy conformation (the most stable shape) and other local minima, representing other accessible, stable conformations. The energy differences between these conformers and the energy barriers for their interconversion would provide insights into the molecule's flexibility and the relative populations of different shapes at a given temperature.

For structurally related compounds, such as certain pyrimidinylthiobenzoates, computational techniques like Density Functional Theory (DFT) have been employed to determine the most stable, or "bioactive," conformation when interacting with a biological target. Similar approaches could be applied to this compound to predict its preferred three-dimensional structure. However, without specific published research, any data table of conformer energies or dihedral angles would be purely hypothetical.

Solvent Effects on Molecular Properties and Reactivity through Computational Solvation Models

The surrounding solvent environment can significantly influence the structure, stability, and reactivity of a molecule. Computational solvation models are used to simulate these effects and predict how a molecule's properties might change in different media, such as moving from a nonpolar environment to an aqueous one.

These models can be broadly categorized into explicit and implicit solvation models:

Explicit Solvation: This method involves surrounding the solute molecule with a number of individual solvent molecules. While providing a highly detailed picture, this approach is computationally very expensive.

Implicit Solvation (Continuum Models): This more common approach represents the solvent as a continuous medium with a defined dielectric constant. Models like the Polarizable Continuum Model (PCM) are widely used to calculate the electrostatic interactions between the solute and the solvent.

For this compound, a computational study would likely use an implicit solvation model to investigate several properties:

Conformational Stability: The relative energies of different conformers can change in solvents of varying polarity, potentially leading to a different preferred conformation in solution compared to the gas phase.

Electronic Properties: The dipole moment of the molecule is expected to increase in polar solvents. The energies of the frontier molecular orbitals (HOMO and LUMO) would also be affected, which has implications for the molecule's reactivity and spectroscopic properties.

Acidity: The pKa value of the carboxylic acid group is highly dependent on the solvent. Computational models can predict this value by calculating the free energy change of deprotonation in a given solvent.

Studies on other benzoic acid derivatives have shown that solvents with a high hydrogen bond acceptor propensity can interact directly with the carboxylic acid group, influencing self-association and crystal growth. While it is reasonable to assume that similar effects would be observed for this compound, specific quantitative data from computational studies are currently unavailable. Therefore, a data table detailing properties like dipole moment or orbital energies in different solvents cannot be generated from existing research findings.

Structure Activity Relationship Sar and Derivatives Research of the 2 Methoxy 5 Pyrimidin 4 Yl Benzoic Acid Scaffold

Rational Design Principles for Modifying the Benzoic Acid Moiety

The carboxylic acid group of the 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid scaffold is a critical interaction point with biological targets, often forming key hydrogen bonds or salt bridges. However, its acidic nature can also lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism. Consequently, a primary focus of rational drug design has been the modification or replacement of this moiety with bioisosteres to enhance drug-like properties while retaining or improving biological activity.

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry aimed at substituting a functional group with another that possesses similar physical and chemical properties, thereby producing a compound with comparable biological activity but an improved therapeutic profile. For the carboxylic acid group, a number of bioisosteric replacements have been investigated.

Common Carboxylic Acid Bioisosteres:

| Bioisostere | Rationale for Replacement | Potential Advantages |

| Tetrazole | Mimics the acidity and planar geometry of the carboxylic acid. | Improved metabolic stability, increased lipophilicity, enhanced oral bioavailability. |

| Acylsulfonamide | Possesses similar acidic properties and can form comparable hydrogen bond interactions. | Can modulate pKa and improve cell permeability. |

| Hydroxamic acid | Can act as a hydrogen bond donor and acceptor, and also as a metal chelator. | May introduce new binding interactions and alter the metabolic profile. |

| Hydroxyisoxazole | Presents an acidic proton and can participate in similar interactions as a carboxylic acid. | Can fine-tune acidity and lipophilicity. |

Research has demonstrated that replacing the benzoic acid with a tetrazole ring can lead to a significant increase in potency and a more favorable pharmacokinetic profile in certain contexts. For instance, in a series of related compounds, the tetrazole bioisostere exhibited a 10-fold increase in potency and a significantly decreased efficacious dose compared to the parent carboxylic acid compound. This improvement is often attributed to the tetrazole's ability to maintain crucial binding interactions while being less susceptible to metabolic degradation pathways that target carboxylic acids.

Furthermore, the electronic properties of the benzoic acid ring itself can be modulated. The introduction of electron-withdrawing or electron-donating groups can influence the pKa of the carboxylic acid, which in turn affects its ionization state at physiological pH and its ability to interact with target residues. However, studies on closely related scaffolds have shown that there is often little tolerance for additional modifications on the phenyl ring containing the carboxylic acid, suggesting its role as a key pharmacophoric element is highly sensitive to substitution.

Strategies for Pyrimidine (B1678525) Ring Substitutions and Annulations

The pyrimidine ring of the this compound scaffold offers a versatile platform for synthetic modification to explore the SAR and optimize biological activity. Both substitution of existing positions and annulation (fusion) of new rings to the pyrimidine core have been employed as effective strategies.

Substitutions at various positions of the pyrimidine ring can significantly impact a compound's potency, selectivity, and physicochemical properties. The introduction of small alkyl groups, halogens, or hydrogen bond donors/acceptors can probe the steric and electronic requirements of the target's binding pocket. For example, in a study on 2,4-disubstituted pyrimidine derivatives, the introduction of varying steric and electronic properties at the C-2 and C-4 positions led to the identification of potent and selective inhibitors of biological targets. Specifically, the nature of the substituent at the C-2 position was found to be critical for activity, with cyclic amines such as pyrrolidine and 4-methylpiperidine showing favorable results.

Annulation, the fusion of an additional ring to the pyrimidine scaffold, creates a more rigid and extended molecular architecture. This can lead to enhanced binding affinity by increasing the surface area of interaction with the target protein and by locking the molecule into a more favorable conformation. Various heterocyclic rings, such as thiophene, furan, and pyrazole, have been fused to the pyrimidine core, resulting in novel chemical entities with distinct biological profiles. For instance, the synthesis of thieno[2,3-d]pyrimidines has been a productive area of research, yielding compounds with a broad range of therapeutic applications.

The following table summarizes the impact of different substitution patterns on the pyrimidine ring from a study on a series of pyrimidine analogues:

| Position | Substituent | Observed Effect on Activity |

| C-2 | Substituted thioether | Modulation of antibacterial and anticancer activity. |

| C-4 | Phenyl | Maintained a core structural requirement for activity. |

| C-5 | Carboxylate | Essential for the specific series' biological function. |

| C-6 | Methyl | Contributed to the overall potency. |

These studies underscore the importance of systematic exploration of the pyrimidine ring's substitution patterns to map the SAR and identify derivatives with improved therapeutic potential.

Influence of Diverse Linker Groups and Side Chains on Molecular Functionality

The flexibility of a linker group can allow the molecule to adopt an optimal conformation for binding to its biological target. For example, in a study of STAT3 inhibitors with a similar structural motif, modifying a glycinamide linker to a more constrained proline-based linker with an (R)-configuration led to improved inhibitory activity. This suggests that restricting the conformational freedom of the molecule can be beneficial for potency. Conversely, in other systems, a more flexible linker might be necessary to allow the key pharmacophoric elements to span a larger distance and interact with different sub-pockets of the target protein.

The introduction of diverse side chains can provide additional points of interaction with the target, leading to enhanced potency and selectivity. The physicochemical properties of these side chains, such as their size, lipophilicity, and hydrogen bonding capacity, are critical determinants of their impact on molecular function. For instance, in a series of polymethoxyphenyl-pyridines, the nature of the amino side chain was found to be a key determinant of antiproliferative activity. A 4-methoxybenzyl aniline side-chain conferred the best activity against certain cancer cell lines, while a 4-methyl-N-methyl aniline side-chain was optimal for others.

The following table illustrates the impact of linker and side chain modifications on the activity of a series of STAT3 inhibitors:

| Linker/Side Chain Modification | Compound | IC50 (µM) |

| Glycine Linker | SH4-54 | 4.4 |

| Alanine Linker ((R)-configuration) | 1a | 3.0 |

| Alanine Linker ((S)-configuration) | 1e | 5.0 |

| Proline Linker ((R)-configuration) | 5d | 2.4 |

Computational Approaches to SAR Prediction and Lead Optimization

In recent years, computational methods have become indispensable tools in the field of drug discovery for predicting structure-activity relationships (SAR) and guiding the lead optimization process for scaffolds such as this compound. These in silico techniques offer a rapid and cost-effective means to prioritize the synthesis of new derivatives and to gain a deeper understanding of the molecular interactions driving biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing robust QSAR models, researchers can predict the activity of novel, unsynthesized analogs. For pyrimidine-containing compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. These models generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. This information provides valuable guidance for designing new derivatives with enhanced potency.

Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of the this compound scaffold, docking studies can elucidate the key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the active site of the target. This allows researchers to rationalize the observed SAR and to design new modifications that can strengthen these interactions. For example, docking studies of a series of aminopyrimidinyl pyrazole analogs revealed the importance of hydrogen bonding interactions with specific amino acid residues in the target's active site, which was then used to guide the design of more potent inhibitors.

In silico lead optimization integrates various computational approaches, including QSAR, molecular docking, and molecular dynamics simulations, to iteratively refine the structure of a lead compound. This process can involve virtual screening of large compound libraries to identify novel scaffolds or the targeted modification of an existing lead to improve its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. For instance, a genetic algorithm can be used to generate a large number of virtual analogs of a hit compound, which are then filtered using a QSAR model and molecular docking to identify the most promising candidates for synthesis and biological evaluation.

The following table summarizes the application of various computational methods in the study of related heterocyclic compounds:

| Computational Method | Application | Key Findings/Insights |

| 3D-QSAR (CoMFA/CoMSIA) | Predicting the activity of new aminopyrimidinyl pyrazole analogs. | Identified key steric, electrostatic, and hydrophobic features required for high potency. |

| Molecular Docking | Elucidating the binding mode of benzoic acid derivatives in the active site of a target protein. | Revealed crucial hydrogen bond and hydrophobic interactions, explaining the observed SAR. |

| Virtual Screening | Identifying novel inhibitors from a large compound database. | Led to the discovery of new chemical scaffolds with desired biological activity. |

| ADMET Prediction | Assessing the drug-likeness of designed compounds. | Provided insights into potential pharmacokinetic issues early in the design process. |

Through the synergistic use of these computational tools, the process of drug discovery and development based on the this compound scaffold can be significantly accelerated and made more efficient.

Mechanistic Research on Biological Interactions and Molecular Target Identification

Investigations into Nucleic Acid (DNA/RNA) Binding and Interaction Modes

Currently, there is no publicly available research detailing the direct binding or interaction modes of 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid with nucleic acids such as DNA or RNA. While studies on other substituted benzoic acid and pyrimidine (B1678525) derivatives have explored their potential to interact with DNA, for instance, through intercalation or groove binding, specific experimental data for this compound is not present in the reviewed literature.

Enzyme Inhibition Studies and Active Site Interactions

Detailed enzymatic inhibition studies specifically for this compound are not extensively documented in publicly accessible scientific literature. However, the broader class of pyrimidine and benzoic acid derivatives has been investigated for inhibitory activity against various enzymes. For example, some pyrimidine derivatives have been identified as inhibitors of kinases such as Casein Kinase 2 (CSNK2), where the pyrimidine core plays a role in binding to the enzyme's active site. Similarly, other benzoic acid derivatives have been studied as inhibitors of enzymes like bacterial RNA polymerase. Without specific studies on this compound, any potential enzyme inhibitory activity and active site interactions remain speculative and would require dedicated experimental investigation.

Receptor Binding Affinity and Ligand-Receptor Dynamics

There is a lack of specific data on the receptor binding affinity and ligand-receptor dynamics of this compound. Research on structurally related molecules offers some context. For instance, certain benzamide-isoquinoline derivatives have been evaluated for their affinity to sigma-2 receptors, where substitutions on the phenyl ring were found to influence binding selectivity. However, direct extrapolation of these findings to this compound is not feasible without experimental validation. The binding profile of this specific compound against a panel of receptors has not been reported.

Elucidation of Intracellular Biochemical Pathways Modulated by the Compound

Information regarding the specific intracellular biochemical pathways modulated by this compound is not available in the current body of scientific literature. While related compounds have been shown to affect pathways such as the complement alternative pathway through inhibition of Factor B, these findings are specific to the studied analogues and cannot be directly attributed to this compound. Determining the impact of this compound on cellular signaling and metabolic pathways would necessitate further pharmacological studies.

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition and Binding Modes

While molecular docking and dynamics simulations are powerful tools for predicting the interaction of small molecules with biological targets, specific studies employing these methods for this compound are not found in the available literature. Such simulations have been applied to other pyrimidine derivatives to understand their binding to targets like cyclin-dependent kinases (CDKs) and to guide the design of new inhibitors. Similarly, molecular dynamics simulations have been used to study the behavior of other benzoic acid derivatives. The application of these computational techniques to this compound would require the selection of a putative biological target, which has not yet been identified.

Advanced Research Applications in Chemical Biology and Drug Discovery

Utility as Chemical Probes for Perturbing and Illuminating Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. The value of a chemical probe is defined by its potency, selectivity, and well-characterized mechanism of action, which allows researchers to confidently link its effects to the modulation of its target.

While specific studies detailing 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid as a fully developed chemical probe are not extensively documented in publicly available literature, its structural motifs are present in compounds designed for such purposes. For instance, the discovery of selective inhibitors for targets like Monocarboxylate Transporter 4 (MCT4) highlights the journey of optimizing a compound to serve as a usable in vivo chemical probe. nih.govresearchgate.net This process involves identifying a potent molecule and then refining its structure to minimize off-target effects, a critical step for ensuring that the biological observations can be confidently attributed to the inhibition of the intended target. nih.gov

The development of a pyrazine-based inhibitor of Casein Kinase 2 (CSNK2) illustrates the challenges in achieving selectivity. An initial potent dual inhibitor of CSNK2 and PIM3 kinase was deemed unsuitable as a chemical probe for CSNK2 due to its activity against PIM3. nih.gov This underscores the stringent requirement for selectivity. The this compound structure, with its potential for modification at multiple positions on both the pyrimidine (B1678525) and benzoic acid rings, offers a platform for the systematic optimization required to develop a highly selective probe for a specific biological target. Researchers can exploit this structural versatility to systematically alter the compound to enhance binding affinity for a target of interest while diminishing interactions with other proteins.

Scaffold Potential for the Development of Novel Bioactive Agents

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. researchgate.netnih.gov Its presence in a molecule often confers favorable pharmacokinetic properties and provides key hydrogen bonding interactions with biological targets. The pyrimidine scaffold is a cornerstone in the development of drugs for a wide array of diseases, including infectious and chronic conditions. researchgate.net Similarly, the benzoic acid moiety is a common feature in bioactive molecules, often serving as a critical anchor for binding to protein targets.

The combination of these two moieties in this compound creates a powerful scaffold for drug discovery. The concept of "scaffold-hopping," where a known bioactive core is replaced with a structurally different but functionally similar group, is a common strategy to discover new intellectual property and improved drug candidates. nih.govresearchgate.net The this compound scaffold itself can be considered a result of such a strategy or a starting point for further hopping.

Research on related structures demonstrates the fecundity of this scaffold. For example, in the development of inhibitors for CSNK2A, the 4'-carboxyphenyl group (a feature of our title compound) was identified as optimal for activity, with little tolerance for major changes. nih.gov However, modifications at other positions of the heterocyclic core were explored to enhance selectivity. nih.gov In another example, scaffold-hopping from thienopyrimidine acids led to the discovery of potent furanopyrimidine inhibitors of the Wnt signaling pathway regulator, Notum. nih.gov This highlights how modifications to the heterocyclic portion of a pyrimidine-based acid can lead to new classes of inhibitors.

The potential for derivatization of the this compound scaffold is vast. The methoxy (B1213986) group, the carboxylic acid, and the unsubstituted positions on the pyrimidine ring are all amenable to chemical modification, allowing for the generation of large libraries of related compounds.

Table 1: Potential Modifications of the this compound Scaffold

| Modification Site | Potential Functional Groups | Rationale for Modification |

| Benzoic Acid | Amides, Esters, Sulfonamides, Tetrazoles | To alter binding interactions, improve cell permeability, or act as a prodrug. nih.gov |

| Pyrimidine Ring | Amines, Alkyl groups, Halogens | To probe for additional binding pockets, enhance potency, and modulate selectivity. nih.gov |

| Methoxy Group | Other alkoxy groups, Hydroxyl group | To alter solubility, metabolic stability, and hydrogen bonding potential. |

Methodological Advancements in High-Throughput Screening of Related Chemical Entities

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of chemical compounds to identify "hits" that modulate a specific biological target. nih.govbenthamscience.comnih.gov Chemical libraries built around privileged scaffolds like pyrimidine are frequently used in HTS campaigns to increase the probability of finding active compounds. nih.gov

The discovery of potent Janus kinase (JAK) inhibitors provides a clear example of this process. An HTS campaign of a corporate compound library identified 2,4-diaminopyrimidine (B92962) derivatives as initial hits. nih.gov This was followed by a "hit-to-lead" optimization phase, where analogues were systematically synthesized and evaluated in cell-based assays to improve potency and selectivity. This iterative cycle of synthesis and screening is fundamental to medicinal chemistry.

Compounds with the this compound core are well-suited for such screening paradigms. Its straightforward synthesis and potential for diversification make it an ideal candidate for inclusion in combinatorial libraries. Methodological advancements now allow for the creation and screening of vast libraries of compounds, such as cyclic peptides or small molecules based on specific scaffolds. nih.gov

The data generated from HTS of a library of this compound derivatives would provide crucial structure-activity relationship (SAR) data. For instance, screening might reveal that specific substitutions on the pyrimidine ring are critical for inhibiting a particular kinase, while modifications to the benzoic acid moiety affect cell permeability or off-target activity. This information is invaluable for guiding the rational design of more potent and selective drug candidates.

Q & A

Q. How can researchers optimize the synthetic yield of 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid?

- Methodological Answer : Optimization involves multi-step synthesis with rigorous purity monitoring. Key steps include:

Intermediate purification : Use column chromatography or recrystallization to isolate intermediates.

Reaction monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress .

Catalyst selection : Optimize palladium-based catalysts for coupling reactions to enhance efficiency.

Yield improvement : Adjust solvent systems (e.g., DMF or THF) and temperature gradients to minimize side products .

Q. What analytical techniques confirm the purity and structure of synthesized this compound?

- Methodological Answer : Critical techniques include:

Q. How to design initial biological screening assays for this compound?

- Methodological Answer : Use in vitro models to evaluate:

- Anticancer activity : Test against human cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .

- Anti-inflammatory potential : Measure inhibition of COX-2 or TNF-α in macrophage models .

- Dose-response curves : Establish IC50 values with triplicate replicates for statistical validity .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound with target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina for high-speed, accurate docking simulations. Parameters:

- Grid box centered on the protein active site.

- Exhaustiveness set to 20 for thorough sampling .

- Scoring Function Analysis : Compare binding energies (ΔG) across receptor conformations .

- Validation : Cross-dock with known inhibitors (e.g., kinase or protease ligands) to benchmark predictions .

Q. How do structural modifications at the pyrimidinyl or methoxy groups influence bioactivity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies :

- Pyrimidine substitution : Replace pyrimidin-4-yl with pyridin-4-yl to assess steric/electronic effects (Table 1) .

- Methoxy positioning : Compare activity of 2-methoxy vs. 3-methoxy analogs (e.g., reduced anti-inflammatory activity in 3-methoxy derivatives) .

Table 1 : Bioactivity of Structural Analogs

| Compound | Similarity Index | IC50 (Cancer Cells) | COX-2 Inhibition (%) |

|---|---|---|---|

| 2-Methoxy-5-(pyridin-4-yl) | 0.98 | 12 μM | 65% |

| 3-Methoxy-5-(pyrimidin-4-yl) | 0.93 | 45 μM | 28% |

| Data sourced from comparative studies . |

Q. How to resolve contradictions in biological data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and tissue distribution in rodent models .

- Metabolite identification : Use LC-MS to detect active/inactive metabolites that may explain discrepancies .

- Dosage adjustment : Optimize dosing regimens to account for rapid clearance or protein binding .

Q. What wavefunction analysis tools characterize electron density distribution in this compound?

- Methodological Answer :

- Multiwfn Software :

Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions .

Perform topology analysis (AIM) to locate bond critical points and electron delocalization .

Visualize electron localization function (ELF) to assess aromaticity and conjugation .

Q. How to synthesize deuterated or fluorinated analogs for mechanistic studies?

- Methodological Answer :

- Deuteration : Use D2O or deuterated reagents in Suzuki-Miyaura coupling to introduce deuterium at the methoxy group .

- Fluorination : Replace pyrimidine with 5-fluoropyrimidine via halogen-exchange reactions using Cu(I) catalysts .

Notes on Data Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.